molecular formula C10H14N2O B1461074 6-Cyclopentyl-2-methylpyrimidin-4-ol CAS No. 1412959-83-1

6-Cyclopentyl-2-methylpyrimidin-4-ol

Cat. No.: B1461074
CAS No.: 1412959-83-1
M. Wt: 178.23 g/mol
InChI Key: ZIXILVYRNGXQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-2-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H14N2O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with ethyl cyanoacetate to form an intermediate, which is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentylamines .

Scientific Research Applications

6-Cyclopentyl-2-methylpyrimidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopentyl-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclopentyl and methyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-cyclopentyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-11-9(6-10(13)12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXILVYRNGXQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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